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Compound of Interest

Compound Name: Dimethyl selenoxide

Cat. No.: B1214664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dimethyl
selenoxide ((CH₃)₂SeO), a simple yet significant organoselenium compound. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for its synthesis and characterization, to

support research and development activities.

Spectroscopic Data Summary
The structural characterization of dimethyl selenoxide has been established through various

spectroscopic techniques. The molecule adopts a trigonal-pyramidal geometry, analogous to its

sulfur counterpart, dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of organoselenium compounds.

For dimethyl selenoxide, ¹H, ¹³C, and ⁷⁷Se NMR are essential for confirming its structure.
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Nucleus
Chemical Shift (δ)

ppm
Solvent Reference

¹H 2.66 CDCl₃ TMS

¹³C 25.4 CDCl₃ TMS

⁷⁷Se ~830 CDCl₃ Me₂Se

Note: Specific chemical shifts can vary slightly depending on the solvent, concentration, and

temperature.

Infrared (IR) Spectroscopy
The IR spectrum of dimethyl selenoxide is characterized by the prominent stretching vibration

of the selenium-oxygen double bond (Se=O).

Vibrational Mode Frequency (cm⁻¹) Intensity

Se=O Stretch ~813 Strong

C-H Stretch 2920-3000 Medium

C-H Bend 1280-1420 Medium

Note: The Se=O stretching frequency in diaryl selenoxides is reported to be around 825-830

cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry of dimethyl selenoxide provides information on its molecular weight and

fragmentation pattern. The molecular weight of dimethyl selenoxide is 125.04 g/mol .

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1214664?utm_src=pdf-body
https://www.benchchem.com/product/b1214664?utm_src=pdf-body
https://www.benchchem.com/product/b1214664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Notes

126 [M+H]⁺ Protonated molecular ion

110 [M-O+H]⁺ Loss of oxygen

95 [M-CH₃-O+H]⁺
Loss of a methyl group and

oxygen

Note: The fragmentation of selenoxides can be complex. The provided table shows a plausible

fragmentation pattern under electrospray ionization (ESI) conditions.

Experimental Protocols
Synthesis of Dimethyl Selenoxide
Dimethyl selenoxide is readily synthesized by the oxidation of dimethyl selenide.

Method 1: Oxidation with Hydrogen Peroxide

Dissolution: Dissolve dimethyl selenide in a suitable solvent such as methanol.

Cooling: Cool the solution to -10 °C in an ice-salt bath.

Oxidation: Add 30% aqueous hydrogen peroxide dropwise to the cooled solution while

stirring. Maintain the temperature below 0 °C.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

NMR.

Work-up: After the reaction is complete, neutralize the excess hydrogen peroxide with a

reducing agent (e.g., sodium sulfite solution).

Extraction: Extract the product with a suitable organic solvent (e.g., chloroform).

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can be further purified by

recrystallization from benzene to yield colorless needles.
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Method 2: Oxidation with Ozone

Dissolution: Dissolve dimethyl selenide in chloroform.

Cooling: Cool the solution to -50 °C using a dry ice-acetone bath.

Ozonolysis: Bubble ozone gas through the solution until the starting material is consumed

(monitored by TLC).

Purging: Purge the solution with nitrogen gas to remove excess ozone.

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material Oxidation

Work-up & Purification

Final Product

Dimethyl Selenide

Reaction at
Controlled Temperature

Inert Solvent

Oxidizing Agent

Addition

Quenching &
Extraction

Recrystallization

Dimethyl Selenoxide

Click to download full resolution via product page

Caption: Workflow for the synthesis of dimethyl selenoxide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1214664?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of dimethyl selenoxide in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR:

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an

internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Acquire the spectrum with standard parameters for proton NMR.

¹³C NMR:

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Use a proton-decoupled pulse sequence to obtain singlets for the carbon signals.

⁷⁷Se NMR:

Use an external standard such as dimethyl selenide (Me₂Se) or diphenyl diselenide

((PhSe)₂). The chemical shift of the standard should be set to 0 ppm for Me₂Se or 463

ppm for (PhSe)₂ in CDCl₃.

A proton-decoupled pulse sequence is typically used. Due to the low natural abundance

and lower gyromagnetic ratio of ⁷⁷Se, a larger number of scans may be required to

achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of dimethyl selenoxide with dry KBr

powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance

(ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
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Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and

place it in a liquid cell.

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty sample holder (or the pure

solvent). Then, collect the sample spectrum. The instrument software will automatically ratio

the sample spectrum to the background to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of dimethyl selenoxide in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation

(CID).

Signaling Pathways and Logical Relationships
Currently, there are no well-established signaling pathways directly involving dimethyl
selenoxide in a biological context that can be visualized. Its primary relevance in drug

development and research is as a chemical reagent and a metabolite of other selenium

compounds.

The logical relationship in its characterization follows a standard analytical workflow.
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Caption: Analytical workflow for the characterization of dimethyl selenoxide.

To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Selenoxide: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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